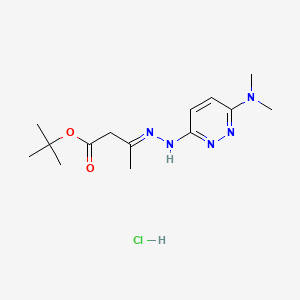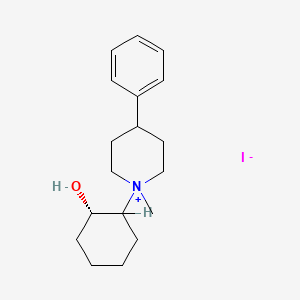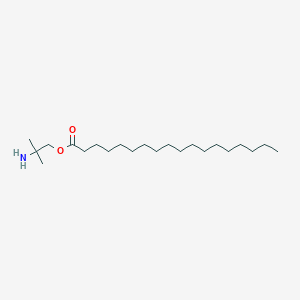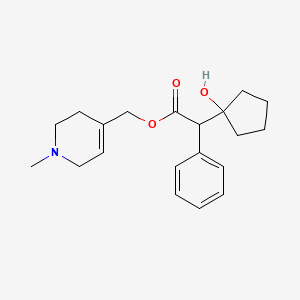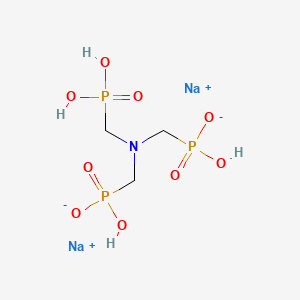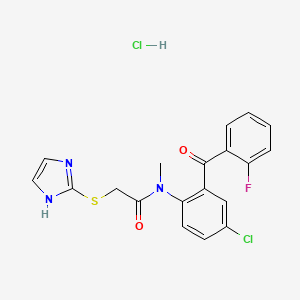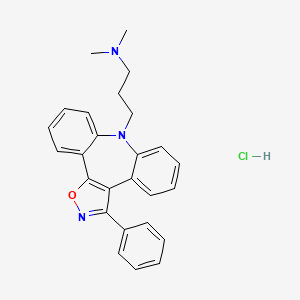
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride is a complex organic compound with a molecular formula of C26H26ClN3O This compound is known for its unique structural features, which include a dibenzazepine core fused with an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzazepine core, followed by the introduction of the isoxazole ring and subsequent functionalization to obtain the final product. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. For example, the compound may bind to specific receptors or enzymes, altering their activity and downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Dibenzazepine derivatives: These compounds share the dibenzazepine core but may lack the isoxazole ring.
Isoxazole derivatives: These compounds contain the isoxazole ring but may have different core structures.
Tricyclic antidepressants: These compounds have a similar tricyclic structure but different functional groups and pharmacological profiles.
Uniqueness
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride is unique due to its combination of the dibenzazepine core and isoxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific research applications.
Properties
CAS No. |
85008-88-4 |
|---|---|
Molecular Formula |
C26H26ClN3O |
Molecular Weight |
432.0 g/mol |
IUPAC Name |
N,N-dimethyl-3-(5-phenyl-3-oxa-4,13-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaen-13-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C26H25N3O.ClH/c1-28(2)17-10-18-29-22-15-8-6-13-20(22)24-25(19-11-4-3-5-12-19)27-30-26(24)21-14-7-9-16-23(21)29;/h3-9,11-16H,10,17-18H2,1-2H3;1H |
InChI Key |
LPMSOCSXUUWQGS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C3=C(C4=CC=CC=C41)ON=C3C5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


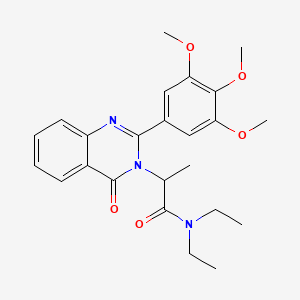
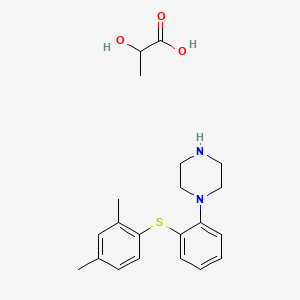
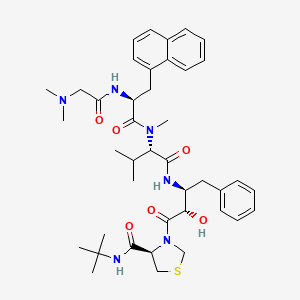
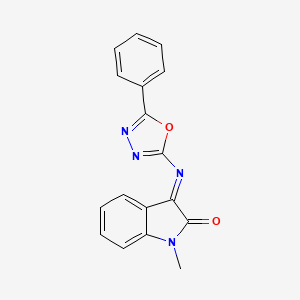
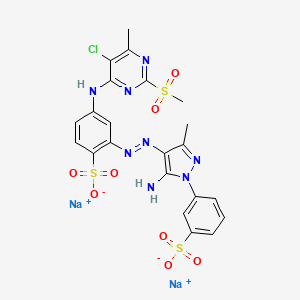
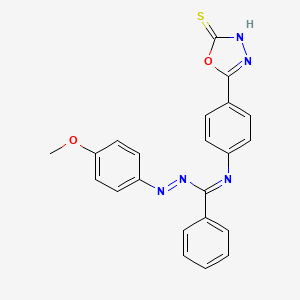
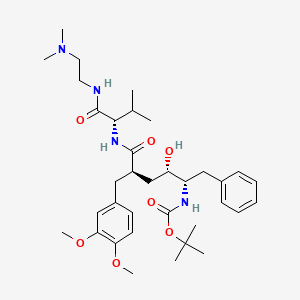
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
